Functional Antagonism of Reserpine-Induced Ptosis in Mice Compared to In-Class Analogs
In a primary screening model for antidepressant potential, (2-(2-phenylthio)phenyl)acetamidoxime (the active base of CAS 117596-51-7) effectively antagonized reserpine-induced ptosis in mice at an intraperitoneal dose of 5 mg/kg [1]. This is a positive, dose-defined outcome. In contrast, the same publication noted that none of the tested compounds, including this amidoxime, showed any noteworthy affinity for [3H]imipramine or [3H]desipramine binding sites in rat hypothalamus [1]. This complete lack of activity at the major TCA binding sites, a well-established mechanism for classical antidepressants like imipramine, provides a crucial mechanistic differentiation.
| Evidence Dimension | In vivo efficacy (reserpine ptosis antagonism) and in vitro TCA binding site affinity |
|---|---|
| Target Compound Data | Effective at 5 mg/kg i.p. in reserpine ptosis model; No affinity for [3H]imipramine/[3H]desipramine binding sites. |
| Comparator Or Baseline | Imipramine and desipramine are classical TCAs with high affinity for these binding sites (established class pharmacology). Other in-class analogs (compounds V-XII) from the 1988 study showed variable or no antireserpine activity. |
| Quantified Difference | The target compound is active in a functional model but has zero measurable affinity for the primary target of the standard-of-care comparators. |
| Conditions | Reserpine-induced eyelid ptosis model in mice; [3H]imipramine and [3H]desipramine binding assay in rat hypothalamus. |
Why This Matters
This uncouples functional antidepressant-like activity from classical TCA mechanism-related side effects, a key selection criterion for researchers exploring non-classical antidepressant pathways.
- [1] Šindelář, K.; Šedivý, Z.; Hrubantová, M.; Valchář, M.; Metyšová, J.; Protiva, M. Synthesis of (2-(phenylthio)phenyl)acetamidines and related amidoximes as potential antidepressants. Collect. Czech. Chem. Commun. 1988, 53, 381-388. View Source
